molecular formula C15H10ClN5O2S2 B2512962 5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide CAS No. 894069-21-7

5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide

Cat. No.: B2512962
CAS No.: 894069-21-7
M. Wt: 391.85
InChI Key: WEKYNUPSIXSGAS-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide” is a heterocyclic compound . It is part of the triazolothiadiazine class of compounds, which are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a reaction of hydrazonoyl halides with alkyl carbothioates and carbothioamides in the presence of triethylamine has been used to synthesize a series of 1,3,4-thiadiazoles .

Scientific Research Applications

Herbicidal Activity

  • Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those structurally related to the chemical , have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Insecticidal Agents

  • Novel bioactive sulfonamide thiazole derivatives, including variants of the chemical, demonstrated potent toxic effects as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Antimicrobial Activity

  • Some derivatives of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl, related to the chemical in focus, showed promising antimicrobial activity in studies (Abdel-Motaal & Raslan, 2014).

Anti-Diabetic Drug Potential

  • A study highlighted the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, akin to the compound , and evaluated their effectiveness as anti-diabetic drugs, working via the Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anti-inflammatory and Analgesic Activities

Properties

IUPAC Name

5-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O2S2/c16-13-6-8-15(24-13)25(22,23)20-11-3-1-10(2-4-11)12-5-7-14-18-17-9-21(14)19-12/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKYNUPSIXSGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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